7-Bromoindoline

Descripción general

Descripción

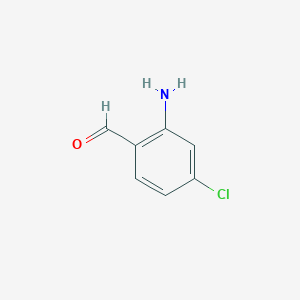

7-Bromoindoline is an organic compound, which is a derivative of indoline and is a member of the bromoindoline family. It is a colorless, crystalline solid and is soluble in polar organic solvents, making it a useful reagent in organic synthesis. This compound has a wide range of scientific applications and is used in a variety of biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

1. Polymerization Initiator

7-Bromoindoline has been utilized as an initiator in the anionic polymerization of ethylene oxide. This process involves the conversion of N-Benzyl 5-, 6-, and 7-bromoindolines into organosodium derivatives. The resultant indoline derivatives attached to polyethylene oxide are then dehydrogenated to indole derivatives, which can be further converted into tryptamine and indole acetic acid derivatives (Weiner & Zilkha, 1977).

2. Medicinal Chemistry

In medicinal chemistry, bromination, including the use of this compound, is a strategy to enhance biological activity. Studies on the structure–activity relationships of novel acetylcholinesterase inhibitors have shown the significance of bromine atoms in enhancing inhibitory activity. These findings are crucial for developing new therapeutic agents (Xu et al., 2012).

3. Chemical Synthesis

This compound serves as a key component in various chemical syntheses. For instance, it has been used in regioselective bromination of indolines, which are then converted to methoxyindolines and indoles. This demonstrates its versatility in organic synthesis (Miyake & Kikugawa, 1983).

4. Photochemical Studies

The compound has also found application in photochemical studies. This compound derivatives, such as 8-Bromo-7-hydroxyquinoline, have been used as photoremovable protecting groups, particularly in two-photon excitation (2PE) methods. This application is significant for studying cell physiology and regulating biological effectors with light, especially in 2PE (Zhu et al., 2006).

5. Anticancer Research

In the realm of anticancer research, bromo-substituted indirubin derivatives, including those derived from this compound, have shown promising anticancer and antimetastatic properties. These derivatives have been found effective in preventing the proliferation of cancer cells and inducing apoptosis via different mechanisms, making them potential candidates for targeted cancer therapeutics (Nicolaou et al., 2012).

Safety and Hazards

The safety data sheet for 5-Bromoindoline, a compound similar to 7-Bromoindoline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Mecanismo De Acción

Target of Action

It is known that indoline derivatives, such as 7-bromoindoline, are commonly used in the preparation of amphetamine-like compounds, such as the antipsychotic drug olanzapine . Therefore, it can be inferred that this compound may interact with similar targets as these compounds, potentially influencing neurotransmitter systems in the brain.

Propiedades

IUPAC Name |

7-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZOGDYYXXXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470253 | |

| Record name | 7-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62813-85-8 | |

| Record name | 7-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 7-bromoindoline highlighted in the provided research?

A1: The research highlights the versatility of this compound as a building block in organic synthesis. Specifically, it serves as a precursor for:

- Pyrrolophenanthridine alkaloids: A study demonstrated the synthesis of pyrrolophenanthridine alkaloids and their derivatives using this compound. The process involves an unsymmetrical biaryl coupling between a Grignard reagent derived from N-benzyl-7-bromoindoline and an appropriately substituted (o-methoxyaryl)oxazoline. This leads to an intermediate biaryl that can be converted to the desired pyrrolophenanthridine ring system. []

- Indole derivatives attached to polyethylene oxides: Researchers used N-benzyl 5-, 6-, and 7-bromoindolines as initiators for the anionic polymerization of ethylene oxide. The resulting indoline derivatives attached to polyethylene oxide were subsequently dehydrogenated to form the corresponding indole derivatives. These indole-polymer conjugates were further modified to obtain tryptamine and indole acetic acid derivatives. []

- Intramolecular Heck Cyclization: Studies explored the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines. This reaction offered a regiochemical variation of the intramolecular Heck reaction, leading to novel cyclic indole derivatives. [, ]

Q2: Are there any studies focusing on the reactivity and regioselectivity of this compound in palladium-catalyzed reactions?

A2: Yes, the provided research delves into the reactivity of this compound in the context of palladium-catalyzed reactions:

- Palladium-Mediated 6-endo-trig Intramolecular Cyclization: Research specifically investigated the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines [, ]. This reaction is noteworthy because it presents a regiochemical variant of the intramolecular Heck reaction. This selectivity likely arises from the electronic and steric influences of the bromine atom and the nitrogen substituent on the indoline ring, guiding the palladium catalyst towards a specific reaction pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)